2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C12H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an isonicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile typically involves the reaction of 6-methylpiperidin-3-ol with isonicotinonitrile under specific conditions. One common method includes dissolving 2-[(3R,6R)-6-methylpiperidin-3-yl]oxy}pyridine-4-carbonitrile hydrochloride in dimethylformamide (DMF) and adding Hunig’s Base. The reaction mixture is stirred at room temperature overnight, then diluted with saturated aqueous sodium bicarbonate and water, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpiperidin-1-yl)isonicotinonitrile
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Uniqueness
2-((6-Methylpiperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific structural features, such as the presence of both a piperidine ring and an isonicotinonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(6-methylpiperidin-3-yl)oxypyridine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-2-3-11(8-15-9)16-12-6-10(7-13)4-5-14-12/h4-6,9,11,15H,2-3,8H2,1H3 |
InChI Key |
CJSJYYUXPPGKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)OC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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